molecular formula C9H15N3O5 B1433882 2'-Deoxycytidine-2'-13C Monohydrate CAS No. 478511-23-8

2'-Deoxycytidine-2'-13C Monohydrate

Cat. No. B1433882
CAS RN: 478511-23-8
M. Wt: 246.23 g/mol
InChI Key: HXBGOHZLZCFWLH-WIMFGOOASA-N
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Description

2’-Deoxycytidine-2’-13C Monohydrate is the 13C labeled 2’-Deoxycytidine . It belongs to the class of organic compounds known as pyrimidine 2’-deoxyribonucleosides . These are compounds consisting of a pyrimidine linked to a ribose which lacks a hydroxyl group at position 2 .


Synthesis Analysis

The preparation of 2’-Deoxycytidine-2’-13C Monohydrate generally involves isotopically labeled chemical synthesis and purification steps . The specific method includes using synthetic raw materials for organic synthesis, synthesizing 2’-Deoxycytidine-2’-13C by alkaline hydrolysis reaction, and carrying out crystallization purification .


Molecular Structure Analysis

The molecular weight of 2’-Deoxycytidine-2’-13C Monohydrate is 246.23 . The chemical formula is C8 13CH15N3O5 . The structure consists of a pyrimidine linked to a ribose which lacks a hydroxyl group at position 2 .


Physical And Chemical Properties Analysis

2’-Deoxycytidine-2’-13C Monohydrate is a solid with a white to off-white crystalline appearance . It has a relative molecular mass of 248.23g/mol and a density of 1.77 g/cm^3 . The compound is stable at room temperature and relatively stable in an anhydrous environment .

Scientific Research Applications

Oligonucleotide Stability and Chemical Reactivity

Oligonucleotides containing 2'-amino-2'-deoxycytidines, a derivative of 2'-Deoxycytidine, have been studied for their thermal stability and chemical reactivity. These modified oligonucleotides showed destabilization in both RNA and DNA contexts. The pKa of the 2'-amino group was determined by 13C-NMR spectroscopy, highlighting the potential for specific applications in nucleic acid research (Aurup et al., 1994).

Structural and Functional Consequences in Polymorphism

Research has shown that 2'-deoxycytidine (dCyd), closely related to 2'-Deoxycytidine-2'-13C Monohydrate, can crystallize in various forms. These different forms have implications for the structural and functional properties of dCyd, providing insights into the behavior of nucleic acid components (Wiewiórowski et al., 1997).

DNA Hypomethylation and Cellular Differentiation

5-aza-2'-deoxycytidine, an agent related to 2'-Deoxycytidine-2'-13C Monohydrate, has been used to induce irreversible terminal differentiation in human monoblastic leukemia cell lines. This indicates its potential role in studies involving DNA methylation and gene expression (Attadia, 1993).

Adduct Formation and Stability in DNA

Research on the reaction between 2'-deoxycytidine and lipid peroxidation products like 4-oxo-2-nonenal has provided insight into the formation and stability of various adducts in DNA. This has implications for understanding DNA damage and repair mechanisms (Pollack et al., 2003).

Conformational Insights from NMR Spectroscopy

Studies using 13C-NMR spectroscopy on 2'-deoxycytidine and its analogs have provided valuable conformational insights. These findings are crucial for understanding the structural behavior of nucleosides in various biological processes (Strazewski, 1988).

Insights into Nucleotide Conformations

Research on 2'-deoxyadenosine and 2'-deoxycytidine with 13C-enrichment at C1' has led to a better understanding of nucleotide conformations. This knowledge aids in deciphering the structural basis of nucleotide functions (Bandyopadhyay et al., 1993).

Mechanism of Action

While the specific mechanism of action for 2’-Deoxycytidine-2’-13C Monohydrate is not available, it is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Safety and Hazards

It is recommended to avoid breathing mist, gas or vapours of 2’-Deoxycytidine-2’-13C Monohydrate . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of contact, rinse immediately with plenty of water and seek medical attention .

Future Directions

While specific future directions for 2’-Deoxycytidine-2’-13C Monohydrate are not available, it is known that stable isotopes like 13C have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . This suggests potential future applications in drug development and other areas of research.

properties

IUPAC Name

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)(313C)oxolan-2-yl]pyrimidin-2-one;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4.H2O/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8;/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15);1H2/t5-,6+,8+;/m0./s1/i3+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBGOHZLZCFWLH-WIMFGOOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)CO)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Deoxycytidine-2'-13C Monohydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-Deoxycytidine-2'-13C Monohydrate
Reactant of Route 2
2'-Deoxycytidine-2'-13C Monohydrate
Reactant of Route 3
2'-Deoxycytidine-2'-13C Monohydrate
Reactant of Route 4
2'-Deoxycytidine-2'-13C Monohydrate
Reactant of Route 5
2'-Deoxycytidine-2'-13C Monohydrate
Reactant of Route 6
2'-Deoxycytidine-2'-13C Monohydrate

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